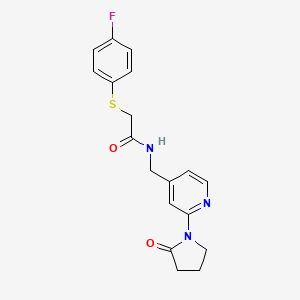
2-((4-fluorophenyl)thio)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-fluorophenyl)thio)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H18FN3O2S and its molecular weight is 359.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-((4-fluorophenyl)thio)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, including its mechanisms of action, synthetic routes, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a fluorophenyl group , a thioether linkage , and a pyrrolidinone moiety . The presence of fluorine enhances the lipophilicity, potentially influencing its biological activity and pharmacokinetics.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain proteins, while the thioether and pyrrolidinone moieties contribute to its overall biological effects. The compound may modulate various biological pathways by inhibiting or activating specific enzymes or receptors.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Properties : Studies have shown that it can inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : It has been investigated for its potential to reduce inflammation through the inhibition of pro-inflammatory cytokines.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could lead to therapeutic benefits in various diseases.
Case Studies
- Anticancer Activity : In vitro studies demonstrated that this compound significantly reduced the viability of breast cancer cells (MCF7) by inducing apoptosis through mitochondrial pathways.
- Anti-inflammatory Mechanism : A study assessed its effects on lipopolysaccharide (LPS)-induced inflammation in macrophages, revealing that the compound effectively downregulated the expression of TNF-alpha and IL-6, key inflammatory mediators.
- Enzyme Interaction : Research focused on its inhibitory effect on cyclooxygenase enzymes (COX), indicating potential use in pain management therapies.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds can provide insights into its unique properties:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-((4-chlorophenyl)thio)-N-(pyridin-4-yl)acetamide | Chlorine instead of fluorine | Lower lipophilicity, potentially weaker interactions |
| 2-(N-(4-methylphenyl)-N-(pyridin-4-yl)methyl)acetamide | Lacks thioether linkage | Different mechanism of action and biological profile |
The fluorinated analog demonstrates enhanced binding properties due to increased lipophilicity, which may lead to improved efficacy in therapeutic applications compared to its chloro and bromo counterparts.
Synthesis and Preparation Methods
The synthesis typically involves several steps:
- Formation of Thioether Linkage : Reaction between a suitable thiol and an electrophile.
- Acetamide Formation : Reaction of an amine with an acyl chloride under controlled conditions.
- Pyrrolidine Integration : Incorporation of the pyrrolidine moiety through coupling reactions.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2S/c19-14-3-5-15(6-4-14)25-12-17(23)21-11-13-7-8-20-16(10-13)22-9-1-2-18(22)24/h3-8,10H,1-2,9,11-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEMDLZVRBHHQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)CSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














